molecular formula C28H25NO3 B11705900 2-(2-Ethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(2-Ethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11705900
M. Wt: 423.5 g/mol
InChI Key: WSQCTQFTERXMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-Ethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H25NO3

Molecular Weight

423.5 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C28H25NO3/c1-2-32-24-16-10-9-15-23(24)29-27(30)25-21(19-11-5-3-6-12-19)17-18-22(26(25)28(29)31)20-13-7-4-8-14-20/h3-18,21-22,25-26H,2H2,1H3

InChI Key

WSQCTQFTERXMRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.